molecular formula C21H18N6O5S2 B2912897 (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-45-1

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2912897
CAS No.: 850910-45-1
M. Wt: 498.53
InChI Key: GZKUPWDGDMZIRM-DARPEHSRSA-N
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Description

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H18N6O5S2 and its molecular weight is 498.53. The purity is usually 95%.
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Biological Activity

The compound (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, with the CAS number 850910-45-1, is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H18N6O5S2
  • Molecular Weight : 498.53 g/mol
  • IUPAC Name : 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

The structure features a sulfamoyl group and a nitro-substituted benzothiazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfamoyl group enhances its solubility and ability to penetrate cell membranes.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could influence pathways such as apoptosis and cell cycle regulation, leading to reduced tumor growth.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial biofilms, indicating a role in combating resistant strains.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Target/Organism Effect Reference
AnticancerVarious cancer cell linesInhibition of proliferation
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of biofilm formation
Enzyme InhibitionSpecific kinasesReduced enzymatic activity
CytotoxicityEukaryotic cell linesVariable toxicity profiles

Case Studies

  • Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxic effects on human cancer cell lines, with an IC50 value indicating potent activity. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy : Research focused on its antimicrobial properties revealed that it effectively inhibited biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections resistant to conventional antibiotics.
  • Enzyme Targeting : Investigations into its enzyme inhibitory properties showed that the compound could selectively inhibit certain kinases involved in cancer progression, providing a basis for further drug development.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O5S2/c1-25-18-9-6-16(27(29)30)14-19(18)33-21(25)24-20(28)15-4-7-17(8-5-15)34(31,32)26(12-2-10-22)13-3-11-23/h4-9,14H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKUPWDGDMZIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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